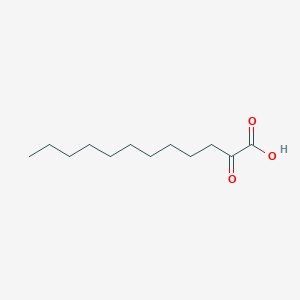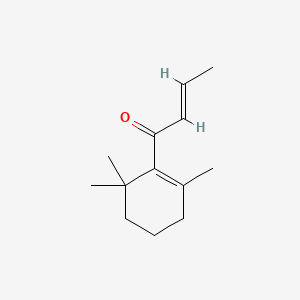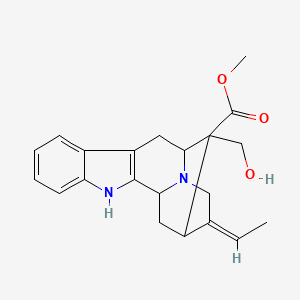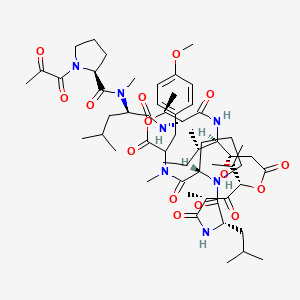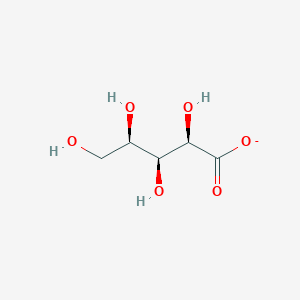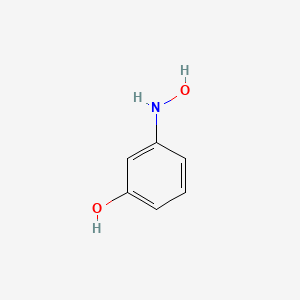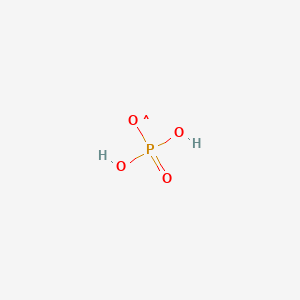![molecular formula C10H20ClNO2S B1235773 (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is a pharmaceutical compound primarily used to treat dry mouth associated with Sjögren’s syndrome and radiotherapy-induced xerostomia. It is a parasympathomimetic agent that acts as an agonist at muscarinic acetylcholine receptors M1 and M3 . This compound is known for its ability to stimulate the secretion of exocrine glands, such as salivary and sweat glands .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride involves the preparation of cevimeline hydrochloride, which is the active pharmaceutical ingredient. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of cevimeline is synthesized through a series of chemical reactions involving the formation of a bicyclic ring system.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its pharmacological properties.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form to improve its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of parasympathomimetic agents.
Biology: It is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
Industry: It is used in the development of new pharmaceuticals targeting muscarinic receptors.
Wirkmechanismus
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride exerts its effects by binding to muscarinic acetylcholine receptors M1 and M3 . This binding stimulates the secretion of exocrine glands, leading to increased saliva and sweat production. The molecular targets and pathways involved include:
Muscarinic acetylcholine receptors: These receptors are G protein-coupled receptors that mediate the effects of acetylcholine.
Signal transduction pathways: Activation of these receptors triggers intracellular signaling cascades, leading to the physiological effects observed.
Vergleich Mit ähnlichen Verbindungen
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride is unique compared to other similar compounds due to its specific binding affinity for muscarinic acetylcholine receptors M1 and M3. Similar compounds include:
Pilocarpine: Another parasympathomimetic agent used to treat dry mouth.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Cevimeline: A compound similar to this compound, also used to treat dry mouth associated with Sjögren’s syndrome.
This compound’s unique properties make it a valuable compound in both research and clinical settings.
Eigenschaften
Molekularformel |
C10H20ClNO2S |
|---|---|
Molekulargewicht |
253.79 g/mol |
IUPAC-Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH.H2O/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;/h8-9H,2-7H2,1H3;1H;1H2/t8-,10-;;/m1../s1 |
InChI-Schlüssel |
JKJRNPOQQPBPOV-DCXXCVGISA-N |
Isomerische SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl |
Kanonische SMILES |
CC1OC2(CN3CCC2CC3)CS1.O.Cl |
Synonyme |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



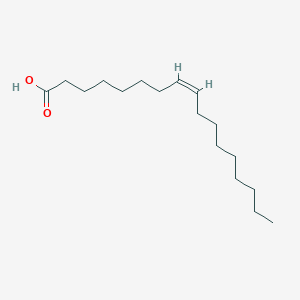
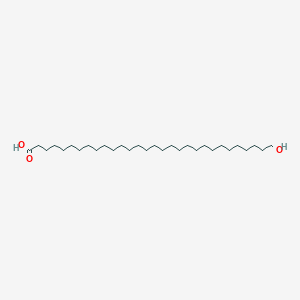
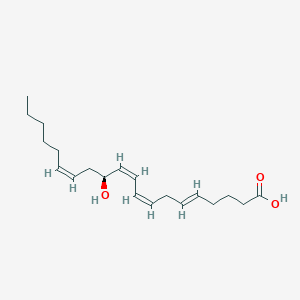
![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
